molecular formula C10H5FN2 B3131368 7-Fluoroquinoline-3-carbonitrile CAS No. 352521-51-8

7-Fluoroquinoline-3-carbonitrile

Cat. No.: B3131368
CAS No.: 352521-51-8
M. Wt: 172.16 g/mol
InChI Key: CRDISMZBOJPSJG-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-3-carbonitrile (CAS 352521-51-8) is a fluorinated quinoline derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C10H5FN2 and a molecular weight of 172.16 g/mol, this compound serves as a versatile chemical building block . The core quinoline structure is a privileged scaffold in drug discovery, and the specific presence of a fluorine atom at the 7-position and a nitrile group at the 3-position offers multiple vectors for chemical modification and molecular optimization . Fluoroquinolones are a significant class of broad-spectrum antibacterial agents whose activity is highly dependent on substitutions around the bicyclic core structure . The C-7 position is recognized as the most flexible site for introducing substituents to modify biological activity and spectrum . Research indicates that introducing bulky heterocyclic groups at this position can enhance potency against Gram-positive bacteria and improve pharmacokinetic profiles . As a 7-fluoroquinoline derivative, this compound provides a key intermediate for synthesizing novel analogs to explore structure-activity relationships (SAR) . The nitrile group at the 3-position can act as a bioisostere, potentially replacing carboxylic acid groups to create new compounds with altered physicochemical properties and biological activities, a strategy explored in the design of novel antitumor agents . The primary research applications for this compound include its use as a precursor in the development of new antimicrobial agents and its potential role as an intermediate for creating molecular probes to study enzyme mechanisms . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use of any kind.

Properties

IUPAC Name

7-fluoroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDISMZBOJPSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302482
Record name 7-Fluoro-3-quinolinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352521-51-8
Record name 7-Fluoro-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352521-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7-Fluoroquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Pfitzinger reaction are classical methods used for constructing the quinoline scaffold . These methods often involve the use of transition metal catalysts, ionic liquids, or green chemistry protocols to enhance efficiency and reduce environmental impact .

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

7-Fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-fluoroquinoline-3-carbonitrile and analogous quinoline derivatives, along with their applications and research significance:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications References
This compound 7-F, 3-CN 352521-51-8 C₁₀H₅FN₂ High demand in synthesis of bioactive molecules; limited solubility inferred from substituents.
4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile 4-OH, 7-CH₃, 6-NO₂, 3-CN 919482-00-1 C₁₂H₈N₃O₃ Enhanced polarity due to hydroxyl and nitro groups; potential use in coordination chemistry.
4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile 4-Cl, 7-F, 6-OCH₃, 3-CN 622369-40-8 C₁₁H₆ClFN₂O Bioactive intermediate in drug development; robust stability due to methoxy and chloro groups.
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile 4-Cl, 7-OCH₂CH₃, 6-NO₂, 3-CN 214476-09-2 C₁₂H₈ClN₃O₃ Versatile in R&D for nitro-containing pharmacophores; improved solubility from ethoxy group.
4-Chloro-7-trifluoromethylquinoline-3-carbonitrile 4-Cl, 7-CF₃, 3-CN N/A C₁₁H₄ClF₃N₂ High electron-withdrawing effect from CF₃; used in agrochemical and pharmaceutical synthesis.
6-Fluoroquinoline-3-carbonitrile 6-F, 3-CN 1823944-97-3 C₁₀H₅FN₂ Structural isomer of 7-fluoro derivative; distinct electronic profile due to fluorine position.

Key Findings:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -CN, -NO₂, -CF₃) enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution reactions in drug synthesis .

Bioactivity Correlations: Nitro-substituted derivatives (e.g., 4-hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile) are explored for antimicrobial activity, leveraging the nitro group’s redox-active properties . Chloro-fluoro combinations (e.g., 4-chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile) are prioritized in kinase inhibitor research due to enhanced target binding .

Synthetic Utility: this compound’s commercial availability and modular structure make it a starting material for derivatization, whereas ethoxy- or trifluoromethyl-substituted analogs require multi-step synthesis .

Biological Activity

7-Fluoroquinoline-3-carbonitrile (7-FQC) is a nitrogen-containing heterocyclic compound characterized by a quinoline ring with a fluorine atom at the 7th position and a cyano group at the 3rd position, with the molecular formula C10H5FN2C_{10}H_5FN_2. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial, antifungal, and antitumor properties. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

This compound exhibits significant biological activity attributed to its interaction with specific molecular targets. The compound has shown:

  • Antibacterial Activity : It inhibits DNA synthesis by stabilizing the DNA-topoisomerase complex, leading to double-strand breaks and subsequent cell death. This mechanism is critical for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Studies indicate that 7-FQC possesses antifungal properties, although specific mechanisms and efficacy against various fungi require further exploration.
  • Antitumor Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation through mechanisms similar to its antibacterial action, implicating DNA damage as a key pathway in its antitumor effects.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By stabilizing the complex formed between these enzymes and DNA, 7-FQC effectively prevents the relaxation of supercoiled DNA, leading to cell death .

Comparative Analysis with Similar Compounds

To understand the unique properties of 7-FQC, it is beneficial to compare it with related compounds. The following table summarizes key features of several quinoline derivatives:

Compound NameStructural FeaturesUnique Aspects
7-Fluoro-4-quinolinecarboxylic acidFluorine at 7th position; carboxylic acid at 4thDifferent functional group affects solubility
7-Fluoro-2-methylquinolineFluorine at 7th position; methyl group at 2ndMethyl substitution alters steric hindrance
6-Fluoroquinoline-3-carbonitrileFluorine at 6th position; cyano group at 3rdDifferent positioning of fluorine changes activity
8-Fluoroquinoline-3-carbonitrileFluorine at 8th position; cyano group at 3rdUnique positioning may affect target interaction

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 7-FQC in various applications:

  • Antimicrobial Efficacy : A study demonstrated that modifications at the 3rd position significantly affect pharmacokinetics and enhance therapeutic efficacy against resistant bacterial strains. The compound showed promising results in inhibiting growth in both sensitive and resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus .
  • Cytotoxicity Against Cancer Cells : In vitro studies indicated that 7-FQC exhibited cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to ROS (reactive oxygen species) generation, which contributes to cellular stress and apoptosis .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of fluoroquinolones suggests that structural modifications can optimize absorption and distribution profiles. The presence of the fluorine atom is crucial for enhancing membrane permeability and bioavailability .

Q & A

Q. What are the established synthetic routes for 7-fluoroquinoline-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis of this compound can be inferred from analogous quinoline-carbonitrile derivatives. For example:

  • Cyano-group introduction : Use cyanation reactions (e.g., nucleophilic substitution with CuCN/KCN under reflux in DMF) on halogenated intermediates .
  • Fluorination : Electrophilic fluorination (e.g., using Selectfluor®) at the 7-position of the quinoline core, followed by nitrile formation .
  • Optimization : Adjust solvents (e.g., DMF vs. THF), catalysts (e.g., Pd for cross-coupling), and temperature (80–120°C) to improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Table 1 : Example Conditions for Analogous Compounds

StepReagents/ConditionsYield RangeReference
Nitrile formationCuCN, DMF, 120°C, 12h45–60%
FluorinationSelectfluor®, CH₃CN, 80°C, 6h50–70%

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm fluorine and nitrile group positions. Fluorine’s deshielding effect shifts signals downfield (e.g., ¹⁹F NMR δ ≈ −110 to −120 ppm) .
  • X-ray crystallography : Resolve molecular packing and bond angles (e.g., C–F bond length ~1.34 Å; C≡N ~1.15 Å) .
  • Mass spectrometry : HRMS (ESI+) to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₆FN₂: 177.0525) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?

  • Functional group modifications : Replace the 3-cyano group with carboxamide or ester moieties to enhance solubility and bioactivity .
  • Fluorine position : Compare 6- vs. 7-fluoro analogs using in vitro MIC assays against S. aureus and E. coli .
  • Data interpretation : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to bacterial DNA gyrase .

Q. How should researchers address contradictions in pharmacological data for this compound derivatives?

  • Replicate experiments : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature) .
  • Control variables : Test purity (>95% via HPLC) and stability (e.g., degradation in PBS over 24h) .
  • Meta-analysis : Compare results across studies (e.g., IC₅₀ discrepancies in kinase inhibition) using statistical tools (ANOVA, t-tests) .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study fluorine’s electron-withdrawing effects on the nitrile group .
  • Frontier molecular orbitals : Analyze HOMO-LUMO gaps to predict reactivity (e.g., ΔE ≈ 5.2 eV for fluorinated vs. 5.8 eV for non-fluorinated analogs) .
  • Solvent effects : Simulate polarity impacts (e.g., water vs. DMSO) on tautomerization using COSMO-RS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Fluoroquinoline-3-carbonitrile
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